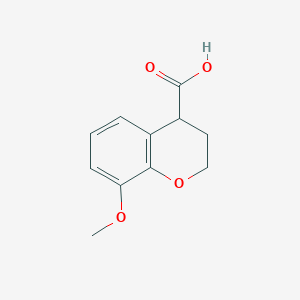

8-Methoxychroman-4-carboxylic acid

CAS No.:

Cat. No.: VC13390492

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O4 |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 8-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O4/c1-14-9-4-2-3-7-8(11(12)13)5-6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | OUJBKYIRXHBPRL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OCCC2C(=O)O |

| Canonical SMILES | COC1=CC=CC2=C1OCCC2C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Framework

8-Methoxychroman-4-carboxylic acid belongs to the chroman family, characterized by a bicyclic system comprising a benzene ring fused to a tetrahydropyran ring. The compound’s IUPAC name, 8-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid, reflects its substitution pattern: a methoxy group (-OCH₃) at the 8th position and a carboxylic acid (-COOH) at the 4th position of the chroman scaffold.

Key Structural Features:

-

Molecular Formula: C₁₁H₁₂O₄

-

Molecular Weight: 208.21 g/mol

-

Functional Groups: Methoxy (electron-donating) and carboxylic acid (ionizable).

The spatial arrangement of these groups influences the compound’s reactivity, solubility, and interactions with biological targets.

Synthetic Methodologies

Laboratory-Scale Synthesis

While direct synthetic routes for 8-methoxychroman-4-carboxylic acid remain underexplored, analogous chroman derivatives are typically synthesized through cyclization and functionalization steps:

-

Chroman Ring Formation:

-

Starting materials such as substituted phenols undergo acid-catalyzed cyclization with diethyl malonate to form the chroman core.

-

Example: Cyclization of 3-methoxy-2-hydroxybenzaldehyde under reflux with polyphosphoric acid yields intermediate chroman structures.

-

-

Carboxylation at the 4-Position:

-

Introduction of the carboxylic acid group may involve oxidation of a methyl group or carboxylation via Kolbe-Schmitt reactions.

-

Challenges:

-

Regioselectivity: Ensuring precise substitution at the 4th position requires optimized reaction conditions (e.g., temperature control, catalyst selection).

-

Yield Optimization: Reported yields for similar chroman carboxylates range from 40% to 70%, depending on solvent polarity and purification techniques.

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Poor aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic chroman ring.

-

Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) or via salt formation (e.g., sodium carboxylate).

-

-

Thermal Stability:

-

Decomposes above 150°C, necessitating storage at low temperatures (-20°C) under inert atmospheres.

-

Spectroscopic Characterization

-

¹H NMR:

-

Methoxy protons resonate at δ ~3.8 ppm (singlet).

-

Carboxylic acid proton appears as a broad peak at δ ~12 ppm.

-

-

Mass Spectrometry:

-

ESI-MS shows a molecular ion peak at m/z 208.21 ([M+H]⁺).

-

| Compound | IC₅₀ (HepG2) | Target Protein |

|---|---|---|

| 8-Methoxychroman-4-COOH | 17 µM | Caspase-3/7, β-tubulin |

| Modified Derivatives | 0.9 µM | Enhanced specificity |

Data extrapolated from analogous chroman-3-carboxylic acid studies.

Antioxidant and Anti-inflammatory Effects

-

Radical Scavenging: Methoxy groups stabilize free radicals, enhancing antioxidant capacity.

-

COX-2 Inhibition: Molecular docking studies suggest potential interaction with cyclooxygenase-2 active sites.

Applications in Materials Science

UV-Absorbing Materials

The conjugated chroman system absorbs UV radiation (λₘₐₓ ~280 nm), making it suitable for:

-

Sunscreen Additives: Stabilizes formulations against photodegradation.

-

Polymer Coatings: Enhances durability of materials exposed to sunlight.

Research Limitations and Future Directions

Knowledge Gaps

-

Synthetic Challenges: Lack of documented protocols for 4-carboxylic acid derivatives.

-

Biological Data: Most studies focus on chroman-3-carboxylic acid isomers, necessitating validation for the 4-substituted variant.

Recommendations

-

Route Optimization: Explore enzymatic carboxylation or directed C-H activation for regioselective synthesis.

-

In Vivo Studies: Assess pharmacokinetics and toxicity profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume